1-(2-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings, bromine atoms, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the indazole and triazole cores, followed by the introduction of bromophenyl groups through electrophilic aromatic substitution reactions. The final steps often involve coupling reactions to form the complete structure.
Industrial Production Methods
Industrial production of such complex compounds usually requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Medicine
Medicinal applications may include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its biological activity.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
- **1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of bromine atoms, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C33H28Br2N6O3 |
---|---|
Molecular Weight |
716.4g/mol |
IUPAC Name |
3-[2-[(7E)-3-(4-bromophenyl)-7-[(4-bromophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C33H28Br2N6O3/c1-19-5-15-25(16-6-19)40-32(43)29-31(33(40)44)39(38-36-29)18-27(42)41-30(21-9-13-24(35)14-10-21)26-4-2-3-22(28(26)37-41)17-20-7-11-23(34)12-8-20/h5-17,26,29-31H,2-4,18H2,1H3/b22-17+ |
InChI Key |
BFNSMAIVVSUDRW-OQKWZONESA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)Br)C5=N4)C7=CC=C(C=C7)Br |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)Br)/C5=N4)C7=CC=C(C=C7)Br |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)Br)C5=N4)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.